molecular formula C25H27ClN4O5 B15344400 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate CAS No. 22663-53-2

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate

Cat. No.: B15344400
CAS No.: 22663-53-2
M. Wt: 499.0 g/mol
InChI Key: OELWISXAGSHZMH-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate is a piperazine derivative featuring a p-chlorophenylbenzyloxyethyl side chain and a 2-pyrimidyl substituent. Its molecular formula is C₂₆H₂₉ClN₄O₄ (oxalate salt form) . The compound is synthesized via nucleophilic substitution or ring-opening reactions, as described for related piperazine derivatives in and . Key properties include a melting point of 177–178°C (HCl salt form) , a boiling point of 243°C, and a density of 0.935 g/cm³ . Acute toxicity studies report an intraperitoneal LD₅₀ of 400 mg/kg in mice .

Properties

CAS No.

22663-53-2

Molecular Formula

C25H27ClN4O5

Molecular Weight

499.0 g/mol

IUPAC Name

2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]pyrimidine;oxalic acid

InChI

InChI=1S/C23H25ClN4O.C2H2O4/c24-21-9-7-20(8-10-21)22(19-5-2-1-3-6-19)29-18-17-27-13-15-28(16-14-27)23-25-11-4-12-26-23;3-1(4)2(5)6/h1-12,22H,13-18H2;(H,3,4)(H,5,6)

InChI Key

OELWISXAGSHZMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CC=N4.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS/Identifier) Molecular Formula Key Substituents Pharmacological Target Toxicity (LD₅₀, Mouse) Reference
Target Compound (22663-53-2) C₂₆H₂₉ClN₄O₄ p-Chlorophenylbenzyloxyethyl, 2-pyrimidyl Dopamine/Serotonin Transporters* 400 mg/kg (ip)
GBR-12909 (65866-30-4) C₂₈H₃₀F₂N₂O₂ Bis(4-fluorophenyl)methoxyethyl Dopamine Transporter (DAT) Not reported
[125I]DEEP C₂₈H₂₈I₂N₄O₂ Diphenylmethoxyethyl, azido-phenyl DAT (N-terminal binding) Not reported
PD144418 oxalate Not specified Dichlorophenyl Sigma-1 Receptor Not reported
CID 115497 C₂₅H₂₉ClN₄O Butyl chain, p-chlorophenyl Undisclosed Not reported
p-MPPI (Serotonin antagonist) C₂₇H₂₈IN₅O₂ Methoxyphenyl, iodobenzamido 5-HT₁A Receptors Not reported

*Inference based on structural similarity to GBR-12909 and related DAT ligands.

Key Findings from Comparative Studies

  • Substituent Effects on Receptor Affinity: The p-chlorophenyl group in the target compound may enhance lipophilicity and DAT binding compared to bis(4-fluorophenyl) in GBR-12909, though fluorinated analogs often show higher metabolic stability . 2-Pyrimidyl substituents (target compound) vs. 3-phenylpropyl (GBR-12909): Pyrimidyl groups may engage in hydrogen bonding, influencing selectivity for monoamine transporters over sigma receptors .
  • Synthetic Yields and Purity :

    • The target compound’s synthesis yield is unspecified, but related piperazines (e.g., GBR analogs) report yields of 40–72% with ≥95% purity .
    • Halogenated derivatives (e.g., bromo or chloro substituents) typically require stringent purification steps, as seen in .
  • Toxicity Profile: The target compound’s LD₅₀ (400 mg/kg) is higher than cocaine analogs (e.g., RTI-82), suggesting a safer acute profile . No hepatotoxicity data are available, unlike buspirone derivatives, which are extensively metabolized via hepatic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound GBR-12909 CID 115497
Molecular Weight 527.06 g/mol 488.55 g/mol 439.98 g/mol
Boiling Point 243°C Not reported Not reported
LogP (Predicted) ~4.2 (highly lipophilic) ~5.1 ~3.8
Solubility Low (yellow powder) Low (hydrochloride salt) Moderate (butyl chain)
PSA (Polar Surface Area) 116.09 Ų 98.2 Ų 105.8 Ų

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